Modipafant
Description
Overview of Platelet-Activating Factor (PAF) and its Receptor (PAFR) in Pathophysiology
Platelet-Activating Factor (PAF), also known as PAF-acether or AGEPC, is a potent phospholipid activator and mediator involved in numerous physiological and pathological processes. wikipedia.org First described in 1972, its structure was later elucidated in 1979. nih.govpjps.pk PAF is produced by a variety of cells, especially those involved in host defense, including platelets, endothelial cells, neutrophils, monocytes, and macrophages. wikipedia.orgnih.govacs.org While continuously produced at low levels during normal cellular function via the de novo pathway, its production significantly increases in response to specific stimuli, particularly inflammatory agents, through the remodeling pathway. wikipedia.orgjst.go.jp
PAF exerts its diverse biological activities by binding to its specific receptor, the Platelet-Activating Factor Receptor (PAFR). rsc.orgfrontiersin.org PAFR is a G-protein-coupled receptor expressed on the surface and nuclear membranes of various cell types, including leukocytes, endothelial cells, and platelets. pjps.pkfrontiersin.orgmedchemexpress.complos.org The interaction of PAF with PAFR triggers intracellular signaling cascades that lead to a wide range of effects. medchemexpress.comfrontiersin.org
In pathophysiology, unregulated PAF signaling can contribute to pathological inflammation and has been implicated in conditions such as sepsis, shock, and traumatic injury. wikipedia.org Elevated levels of PAF are observed in nearly all conditions associated with inflammation and cellular damage or death. frontiersin.orgimrpress.comencyclopedia.pub PAF is considered a potent pro-inflammatory mediator involved in chronic diseases including cardiovascular disease, cancer, renal diseases, cerebrovascular and central nervous system disorders, allergies, asthma, and infections. acs.orgencyclopedia.pubmdpi.com
Specific roles of PAF and PAFR in disease include:
Inflammation and Allergic Responses: PAF is a key mediator in acute inflammation, allergic disorders, and anaphylaxis. wikipedia.orgmedchemexpress.com It induces mast cell degranulation, increases vascular permeability, and promotes chemotaxis of inflammatory cells. mdpi.com
Thrombosis: PAF is a potent inducer of platelet aggregation and degranulation, playing a critical role in blood coagulation and hemostasis. wikipedia.orgmdpi.com
Cardiovascular Diseases: PAF is involved in atherosclerosis and directly affects heart function, contributing to cardiovascular diseases. nih.govimrpress.commdpi.com Elevated PAF levels have been linked to cardiovascular complications in conditions like COVID-19. imrpress.com
Respiratory Diseases: PAF is an important mediator of bronchoconstriction and is implicated in asthma. wikipedia.orgmdpi.comnih.gov
Infectious Diseases: PAFR has been implicated in the interaction of Streptococcus pneumoniae with host cells, potentially facilitating adhesion, uptake, and transcytosis, leading to invasive pneumococcal disease. nih.gov Studies also suggest a role for PAFR in lung injury and death caused by Influenza A. plos.org Furthermore, the PAF system has been investigated in the context of dengue virus infection. mdpi.comnih.gov
Historical Development and Classification of PAF Antagonists in Inflammatory and Infectious Diseases
Given the significant role of PAF in various pathological processes, the development of agents that block its action at the receptor has been a focus of research for decades. pjps.pk The potential role of PAF inhibitors in disease prevention and treatment has been of significant interest since the discovery of endogenous PAF antagonists. nih.govencyclopedia.pub
Early synthetic PAF inhibitors, developed after the structural elucidation of PAF, were often structurally similar to PAF itself. nih.gov Examples include CV-3988, CV-6209, RO 19-3704, and ONO-6240. nih.gov CV-3988, a thiazolium derivative, was notable as the first synthetic PAFR antagonist. nih.gov
Subsequently, researchers discovered PAF antagonists with diverse chemical structures, including synthetic heterocycles and complex polycyclic natural products. researchgate.net Natural sources, particularly extracts from Ginkgo biloba, were among the first natural PAF inhibitors identified. nih.govpjps.pk Ginkgolide B (BN 52021) is a well-known example of a potent PAF antagonist derived from Ginkgo biloba. pjps.pknih.govontosight.aiscbt.com Other natural isolates with anti-PAF activity include phomactin A, kadsurenone, and various xanthones. nih.gov
PAF antagonists can be broadly classified based on their source (natural or synthetic) and their chemical structure (e.g., nitrogen heterocyclic compounds, PAF analogues, dihydropyridines). nih.gov Another classification method is based on their interaction with the PAF receptor, distinguishing between specific and non-specific inhibitors, or competitive and non-competitive inhibitors. nih.govontosight.aipatsnap.com Competitive inhibitors bind directly to the PAFR active site, preventing PAF binding, while non-competitive inhibitors may alter the receptor's conformation. ontosight.aipatsnap.com
Over the past four decades, research has focused on identifying and developing PAFR antagonists to target inflammatory and thrombotic pathways implicated in diseases like atherosclerotic cardiovascular diseases and inflammatory conditions. ul.ie While some early compounds showed efficacy in animal models, translating this success to human clinical trials, particularly for conditions like asthma, proved challenging for some agents. pjps.pknih.govum.es
Modipafant's Position and Significance in the Field of PAF Receptor Antagonism
This compound, also known by the code UK-80,067, is the (+)-enantiomer of the synthetic compound UK-74,505. nih.govmedchemexpress.com It is characterized as a potent, orally active, and selective platelet-activating factor (PAF) antagonist. medchemexpress.commedchemexpress.com Structurally, this compound contains pyridine (B92270), imidazole (B134444), and phenyl rings and is classified as a pyridine derivative and a dihydropyridine (B1217469) PAF antagonist. ontosight.aitandfonline.com
This compound's significance lies in its specific targeting of the PAF receptor to modulate the effects of PAF. It has been shown to exhibit immunomodulatory and anti-inflammatory properties in research. ontosight.ai Preclinical studies have investigated the effects of this compound (UK-74,505) in various models. For instance, it has shown highly selective, time-dependent inhibition of PAF-induced aggregation of rabbit washed platelets. medchemexpress.comclinisciences.com
Data on the in vitro potency of (Rac)-Modipafant (UK-74,505) against PAF-induced aggregation in rabbit washed platelets demonstrates its time-dependent effect:
| Compound | Preincubation Time | IC₅₀ (nM) |
| (Rac)-Modipafant | 0.25 min | 26.3 |
| (Rac)-Modipafant | 60 min | 1.12 |
This compound (UK-80067), the (+)-enantiomer, exhibits approximately double the intrinsic potency of the racemate UK-74,505. medchemexpress.com When preincubated with rabbit platelets, the potency of this compound in antagonizing PAF-induced aggregation increased significantly with longer preincubation times. medchemexpress.com
| Compound | Preincubation Time | IC₅₀ (nM) |
| This compound | 2 min | 5.6 |
| This compound | 60 min | 0.34 |
Animal studies with (Rac)-Modipafant (UK-74,505) have also explored its effects in models of inflammation and infection. It dose-dependently inhibited Zymosan-induced articular hyperalgesia in rats. medchemexpress.comclinisciences.com Furthermore, treatment with the PAFR antagonist this compound (UK-74,505) delayed and decreased lethality in mice inoculated with the dengue virus, suggesting a role for the PAF receptor in the pathogenesis of dengue virus infection. mdpi.comnih.gov In these studies, this compound-treated and PAFR-deficient mice showed diminished vascular permeability, hypotension, and reduced production of various cytokines, including TNF-α, compared to infected control mice. nih.gov
Despite promising preclinical results in some areas, the clinical evaluation of this compound has faced challenges. A study assessing the effect of this compound over 28 days in adult subjects with moderately severe asthma did not show a significant difference compared to placebo in various parameters, including diurnal variation in PEF, morning and evening PEF, clinic FEV1, rescue bronchodilator usage, symptom score, or airway responsiveness. nih.gov This led to the suggestion that PAF might not be a major mediator in chronic asthma. nih.gov
This compound was under development by Pfizer but was subsequently discontinued. mdpi.compatsnap.com Later, 60P Pharmaceuticals became interested in repurposing this compound for treating dengue fever. mdpi.com A clinical trial (NCT02569827) that was planned to compare celgosivir (B1668368) with this compound for uncomplicated dengue fever was withdrawn. researchgate.netmdpi.com
This compound's position in the field of PAF receptor antagonism is that of a well-characterized synthetic antagonist with potent in vitro activity against PAF-induced platelet aggregation and demonstrated effects in certain animal models of inflammation and infection. While initial clinical trials in asthma did not show efficacy, research into its potential in other indications, such as dengue fever, has been pursued, although facing discontinuation or withdrawal of clinical studies. The compound's history reflects the complexities in translating preclinical findings of PAF antagonists into successful clinical treatments for various diseases.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl (4R)-4-(2-chlorophenyl)-6-methyl-2-[4-(2-methylimidazo[4,5-c]pyridin-1-yl)phenyl]-5-(pyridin-2-ylcarbamoyl)-1,4-dihydropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H29ClN6O3/c1-4-44-34(43)31-30(24-9-5-6-10-25(24)35)29(33(42)40-28-11-7-8-17-37-28)20(2)38-32(31)22-12-14-23(15-13-22)41-21(3)39-26-19-36-18-16-27(26)41/h5-19,30,38H,4H2,1-3H3,(H,37,40,42)/t30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRYSCQFUGFOSU-SSEXGKCCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)NC3=CC=CC=N3)C)C4=CC=C(C=C4)N5C(=NC6=C5C=CN=C6)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(NC(=C([C@H]1C2=CC=CC=C2Cl)C(=O)NC3=CC=CC=N3)C)C4=CC=C(C=C4)N5C(=NC6=C5C=CN=C6)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H29ClN6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30153811 | |
| Record name | Modipafant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30153811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
605.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122957-06-6 | |
| Record name | Modipafant [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122957066 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Modipafant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16237 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Modipafant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30153811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MODIPAFANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1DMI0E5023 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Stereochemical Foundations of Modipafant S Activity
Stereoisomeric Characterization: Modipafant as the (+)-Enantiomer of UK-74505
This compound is specifically characterized as the (+)-enantiomer of the compound known as UK-74505. medchemexpress.comglpbio.comunimelb.edu.au UK-74505 represents the racemate form, containing a mixture of both the (+) and (-) enantiomers. medkoo.comncats.iocalpaclab.comtargetmol.com The designation of this compound as the (+)-enantiomer indicates a specific spatial arrangement of atoms around a chiral center within the molecule. Research has shown that this compound exhibits approximately double the intrinsic potency of the racemic UK-74505. medchemexpress.com The stereochemistry of this compound is described as absolute, with one defined stereocenter. nih.govnih.gov The InChIKey for this compound (the (+)-enantiomer) is ODRYSCQFUGFOSU-SSEXGKCCSA-N, while the InChIKey for the racemate UK-74505 is ODRYSCQFUGFOSU-UHFFFAOYSA-N, highlighting the difference in stereochemical information encoded. ncats.iouni.lu
Dihydropyridine (B1217469) Structural Class and Related Chemical Series
This compound belongs to the structural class of 1,4-dihydropyridines. tandfonline.comnih.govacs.org Dihydropyridines are a class of organic compounds characterized by a six-membered ring containing four carbon atoms and two nitrogen atoms, with two double bonds and two saturated carbon atoms. The core dihydropyridine structure is central to this compound's molecular framework. ontosight.ai
This compound is part of a chemical series of 2-(4-heterocyclylphenyl)-1,4-dihydropyridines that have demonstrated antagonist activity against PAF. nih.gov The synthesis of this class of compounds, including UK-74505, can be achieved through methods such as the Hantzsch synthesis, involving the reaction of ethyl 4'-heterocyclic-substituted benzoylacetates, aryl or heteroaryl aldehydes, and substituted 3-aminocrotonamides or 3-aminocrotonate esters. nih.govresearchgate.net Structure-activity relationship studies within this series have indicated that the nature of the substituent at the dihydropyridine 2-position is significant for activity, while there is more flexibility for variations at the 4- and 5-positions.
The chemical structure of this compound incorporates a complex arrangement of pyridine (B92270), imidazole (B134444), and phenyl rings attached to the dihydropyridine core. ontosight.ai The IUPAC name for the racemate UK-74505 is ethyl 4-(2-chlorophenyl)-6-methyl-2-(4-(2-methyl-1H-imidazo[4,5-c]pyridin-1-yl)phenyl)-5-(pyridin-2-ylcarbamoyl)-1,4-dihydropyridine-3-carboxylate. medkoo.com this compound, as the (+)-enantiomer, shares this core structure with a specific stereochemical configuration at the chiral center.
This compound is described as a lipophilic weak base with a log D octanol (B41247) of 7.4 and pKa values of 4.3 and 5.3. tandfonline.com Its molecular formula is C₃₄H₂₉ClN₆O₃, with a molecular weight of approximately 605.09 g/mol . medkoo.comncats.iocalpaclab.comnih.govnih.govuni.luontosight.aidrugbank.comchembk.com
Elucidation of Modipafant S Mechanism of Action
Platelet-Activating Factor Receptor (PAFR) Binding and Antagonism
Modipafant is recognized as a selective, long-acting, and irreversible antagonist of the PAFR. medchemexpress.comclinisciences.com This irreversible binding contributes to its prolonged duration of action. This compound is the (+)-enantiomer of UK-74505 and has been shown to exhibit approximately double the intrinsic potency of the racemate (UK-74505). medchemexpress.commedchemexpress.commedchemexpress.com
In Vitro Potency and Time-Dependent Inhibition Kinetics against PAF-Induced Aggregation
Studies evaluating the in vitro potency of this compound (as the racemate UK-74505) have demonstrated its effectiveness in inhibiting PAF-induced aggregation of rabbit washed platelets. The inhibitory potency of this compound increases markedly with increased pre-incubation time, indicating time-dependent inhibition kinetics. medchemexpress.comclinisciences.commedchemexpress.com
The following table illustrates the time-dependent increase in potency, as indicated by the decrease in IC₅₀ values:
| Compound | Pre-incubation Time | IC₅₀ (nM) |
| (Rac)-Modipafant | 0.25 minutes | 26.3 |
| (Rac)-Modipafant | 60 minutes | 1.12 |
| This compound ((+)-enantiomer) | 2 minutes | 5.6 |
| This compound ((+)-enantiomer) | 60 minutes | 0.34 |
Data Source: medchemexpress.comclinisciences.commedchemexpress.com
This data highlights the time-dependent nature of this compound's inhibitory activity, with significantly lower concentrations required to achieve 50% inhibition of platelet aggregation after a longer pre-incubation period.
Selectivity Profile within Receptor Families
This compound has been characterized as a highly selective PAF antagonist. medchemexpress.comclinisciences.comnih.gov While detailed comprehensive selectivity profiling across a wide range of receptor families is not extensively detailed in the provided search results, its classification as a selective PAFR antagonist implies a preferential binding and inhibitory effect on the PAF receptor compared to other related or unrelated receptor types. For example, UK-74,505 showed only weak affinity for the [³H]nitrendipine binding site (IC₅₀ = 6600 nM), indicating selectivity over L-type calcium channels. nih.gov
Intracellular Signaling Modulation via G Protein-Coupled Receptor Pathways
The PAFR is a classical seven-transmembrane domain receptor coupled to G proteins, primarily Gq and Gi proteins. jst.go.jp Upon activation by PAF, the PAFR initiates several intracellular signaling cascades. As a PAFR antagonist, this compound inhibits these downstream signaling events by preventing PAF binding.
Impact on Inositol (B14025) 1,4,5-Trisphosphate Synthesis and Calcium Mobilization
Stimulation of the PAF receptor is known to enhance the synthesis of inositol 1,4,5-trisphosphate (IP₃) and subsequently trigger the release of calcium from intracellular stores through the Gq protein pathway. jst.go.jpmdpi.com This increase in intracellular calcium concentration is a critical event in many cellular responses mediated by PAF, including platelet aggregation and the activation of various enzymes. By antagonizing the PAFR, this compound inhibits this Gq-mediated pathway, thereby reducing IP₃ synthesis and preventing the associated calcium mobilization.
Effects on cAMP Synthesis
Activation of the PAFR also leads to the suppression of cyclic adenosine (B11128) monophosphate (cAMP) synthesis. jst.go.jpmdpi.com This effect is mediated through the Gi protein pathway, which inhibits adenylyl cyclase, the enzyme responsible for converting ATP to cAMP. As a PAFR antagonist, this compound would counteract this effect, potentially leading to increased intracellular cAMP levels compared to conditions where PAF is activating the receptor.
Influence on Mitogen-Activated Protein Kinase (MAPK) and Phospholipase Pathways
Stimulation of the PAF receptor has been shown to activate mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase (Erk) and p38 MAPK. jst.go.jpnih.govimrpress.com Additionally, PAFR activation influences the activity of phospholipase pathways, such as phospholipase C-gamma (PLC-γ) and phospholipase D (PLD). jst.go.jp These pathways are involved in a variety of cellular responses, including inflammation and cell proliferation. By blocking the PAFR, this compound inhibits the initiation of these cascades, thereby modulating the downstream effects mediated by MAPK and phospholipase activation.
Preclinical Efficacy and Pathophysiological Relevance
In Vitro and Ex Vivo Pharmacological Investigations
In vitro and ex vivo studies have provided insights into Modipafant's pharmacological profile, particularly its ability to inhibit PAF-induced cellular responses and modulate inflammatory cytokine-mediated leukocyte dynamics.
Inhibition of PAF-Induced Cellular Responses
This compound has demonstrated potent inhibitory effects on cellular responses triggered by PAF. Studies involving rabbit washed platelets have shown that this compound inhibits PAF-induced aggregation in a highly selective and time-dependent manner. medchemexpress.comclinisciences.com The half-maximal inhibitory concentration (IC50) values for this inhibition were reported as 26.3 nM after 0.25 minutes of preincubation and 1.12 nM after 60 minutes of preincubation, indicating increased potency with longer preincubation times. medchemexpress.comclinisciences.com
| Cellular Response | Species | Assay Type | Preincubation Time | IC50 (nM) | Citation |
| PAF-induced platelet aggregation | Rabbit | Washed platelets | 0.25 minutes | 26.3 | medchemexpress.comclinisciences.com |
| PAF-induced platelet aggregation | Rabbit | Washed platelets | 60 minutes | 1.12 | medchemexpress.comclinisciences.com |
Modulation of Inflammatory Cytokine-Mediated Leukocyte Dynamics
While direct studies specifically detailing this compound's modulation of inflammatory cytokine-mediated leukocyte dynamics were not extensively found within the provided context, the role of PAFR activation in enhancing the activation and tissue recruitment of leukocytes is established. nih.gov Activation of PAFR on leukocytes can contribute to increased vascular permeability and the production of cytokines. nih.gov Therefore, as a PAFR antagonist, this compound's inhibition of PAFR could indirectly modulate leukocyte dynamics influenced by inflammatory cytokines. Studies have shown that the production of various cytokines was diminished in mice treated with this compound or in PAFR-deficient mice, including a marked inhibition of TNF-α production. nih.gov Inflammatory cytokines like IL-1β and TNF-α are known to influence leukocyte migration. patsnap.com
In Vivo Disease Model Investigations
In vivo investigations using various disease models have been conducted to evaluate the efficacy of this compound in pathophysiological settings.
Respiratory System Disorders: Insights from Asthma Models
This compound has been investigated in the context of respiratory system disorders, particularly in asthma models. While specific detailed findings from asthma models were not provided in the search results, this compound is described as a potent and specific oral platelet activating factor (PAF) receptor antagonist effective against airway and systemic responses to inhaled PAF in humans. clinisciences.commedkoo.com Another PAF antagonist, Apafant, was also investigated for applications involving inflammatory responses such as asthma. wikipedia.org
Infectious Diseases: Dengue Virus Infection Pathogenesis and this compound Intervention
This compound has been studied for its potential role in preventing severe dengue infection. medchemexpress.comclinisciences.com Dengue virus infection can lead to severe manifestations characterized by thrombocytopenia, increased cytokine levels, increased vascular permeability, hemorrhage, and shock, features that resemble the pathophysiological changes observed after systemic activation of PAFR. nih.gov Studies in BALB/c mice infected with a DEN-2 strain showed that administration of this compound (10 mg/kg; p.o.; twice a day until day 10) decreased the lethality associated with DEN-2 infection by approximately 50%. medchemexpress.comclinisciences.com This suggests that activation of PAFR plays a significant role in the pathogenesis of experimental dengue infection, and its blockade by this compound can prevent more severe disease manifestations without interfering with the host's ability to handle the infection. nih.gov The diminished production of various cytokines, including TNF-α, in this compound-treated and PAFR-deficient mice infected with dengue virus may contribute to the observed protective effects. nih.gov
| Animal Model | Infection Model | Dosage (p.o.) | Administration Frequency | Duration | Outcome Measured | Result | Citation |
| BALB/c mice (8- to 10-week-old) | DEN-2 strain | 10 mg/kg | Twice a day | Until day 10 | Lethality | Decreased by approximately 50% | medchemexpress.comclinisciences.com |
Inflammatory and Autoimmune Conditions: Zymosan-Induced Articular Hyperalgesia
This compound has also been investigated in models of inflammatory and autoimmune conditions, such as zymosan-induced articular hyperalgesia. Zymosan is a well-established activator of inflammatory gene expression in macrophages through TLR2 and DECTIN1. mdpi.com Studies in male BALB/C mice (8- to 10-week-old) showed that this compound (5-20 mg/kg; p.o.) dose-dependently inhibited zymosan-induced articular hyperalgesia. medchemexpress.comclinisciences.commedchemexpress.comcnreagent.com This indicates a role for PAFR activation in the inflammatory hyperalgesia induced by zymosan and the potential of this compound to mitigate this response.
| Animal Model | Induction Agent | Dosage (p.o.) | Outcome Measured | Result | Citation |
| Male BALB/C mice (8- to 10-week-old) | Zymosan | 5-20 mg/kg | Articular hyperalgesia | Dose-dependently inhibited | medchemexpress.comclinisciences.commedchemexpress.comcnreagent.com |
Ischemia-Reperfusion Injury Research
Based on the available search results, specific preclinical research findings focusing solely on this compound in the context of Ischemia-Reperfusion Injury were not identified. Research in this area often explores various strategies and compounds to mitigate tissue damage following the restoration of blood flow after a period of ischemia nih.govucl.ac.ukresearchgate.netnih.govfrontiersin.org. However, no direct studies evaluating this compound's efficacy in models of ischemia-reperfusion injury were found within the scope of this review.
Central Nervous System Disorders: Experimental Cerebral Malaria
A review of the search results did not yield specific preclinical research findings directly investigating this compound in models of Experimental Cerebral Malaria. Research into experimental cerebral malaria has explored various aspects of its pathogenesis, including inflammatory reactions, the role of immune cells, and cytokine involvement pasteur.frnih.govmdpi.combiotech-spain.complos.org. However, studies specifically evaluating the preclinical efficacy of this compound in this central nervous system disorder were not identified.
Modulation of Leukocyte Recruitment in Dermal Inflammation
Modulating leukocyte recruitment is a critical aspect of controlling inflammatory responses nih.govnih.govfrontiersin.org. Leukocyte migration to sites of inflammation is a complex process orchestrated by various signaling molecules, including chemokines and adhesion molecules like selectins and integrins nih.govnih.govfrontiersin.orgcore.ac.uk. The Platelet-Activating Factor (PAF) is known to play a role in inflammation and the recruitment of leukocytes dntb.gov.ua. This compound, identified as a potent, specific, orally available, and long-acting PAF receptor (PAFR) antagonist (also known as UK-74,505) nih.gov, suggests a potential relevance in modulating inflammatory processes mediated by PAF, including leukocyte recruitment. While the available search results discuss the general principles of modulating leukocyte recruitment in inflammation nih.govnih.govfrontiersin.orgcore.ac.ukdntb.gov.ua, and one study confirms this compound's activity as a PAFR antagonist nih.gov, specific preclinical studies directly evaluating this compound's effects on leukocyte recruitment in models of dermal inflammation were not found within the scope of this review.
Studies on Pulmonary Infection with Gram-Negative Bacteria
Preclinical studies have investigated the role of the PAF receptor during pulmonary infection with gram-negative bacteria using this compound (UK-74,505) as a PAFR antagonist nih.gov. In one study utilizing a mouse model of pulmonary infection with Klebsiella pneumoniae, the effects of oral administration of this compound were assessed nih.gov. The study compared the outcomes in mice treated with this compound to control animals receiving a vehicle, and also included comparisons with PAF receptor knock-out mice nih.gov.
The research focused on evaluating the impact of PAFR antagonism on lethality, bacterial counts, and inflammatory indices following infection nih.gov. Despite this compound being a potent and specific PAFR antagonist, daily treatment with this compound at a dose of 30 mg/kg orally did not demonstrate a relevant effect on the influx of neutrophils in the lungs, as assessed by the number of these cells in bronchoalveolar lavage (BAL) fluid, myeloperoxidase (MPO) activity, and histological analysis of lung tissue nih.gov. Furthermore, treatment with this compound did not show a relevant effect on the lethality or bacterial counts in this model of Klebsiella pneumoniae pulmonary infection nih.gov. These findings suggest that in this specific preclinical model of gram-negative bacterial pulmonary infection, PAF receptor antagonism by this compound did not significantly alter key inflammatory responses or infection outcomes nih.gov.
Pharmacokinetic and Drug Disposition Research
Absorption and Systemic Distribution Profiles
Studies in multiple species have characterized the absorption and distribution of modipafant following different routes of administration.
Interspecies Comparative Analysis of Absorption Characteristics (Rat, Dog, Human)
Following oral administration, this compound is incompletely bioavailable in both rats and dogs, with bioavailability ranging from 27% to 67% over a dose range of 1-12 mg/kg. nih.gov In male dogs, systemic exposure, measured by AUC (Area Under the Curve), increased non-linearly with increasing oral dose size. nih.gov
In humans, oral absorption of this compound was found to be rapid, with a mean time to reach maximum concentration (Tmax) of 1 hour. nih.gov Maximum concentrations (Cmax) in humans ranged non-linearly from 90 to 2100 ng/ml following escalating oral doses from 12.5 to 150 mg. nih.gov
Tissue Distribution Analysis and Specific Organ Accumulation
Following intravenous administration of [14C]-modipafant to rats, radioactivity was rapidly distributed throughout the body. nih.govtandfonline.com However, distribution to the brain was notably limited. nih.govtandfonline.com A significant amount of radioactivity, likely representing this compound, was quickly distributed to the alimentary tract, particularly the stomach. nih.govtandfonline.comtandfonline.com This rapid distribution to the upper gastrointestinal tract is thought to be a result of "ion trapping" of the lipophilic weak base in the acidic environment of the stomach. nih.govtandfonline.comtandfonline.com Recirculated this compound may then undergo reabsorption or be subject to fecal excretion. nih.govtandfonline.comtandfonline.com Quantitative whole-body autoradiography studies in rats have shown that radioactivity was well distributed throughout the body, excluding the central nervous system, and was largely eliminated from most tissues within 144 hours. nih.gov
Biotransformation Pathways and Metabolite Identification
This compound undergoes metabolism as a significant pathway for its clearance.
Major Metabolic Pathways and Pyridine (B92270) Metabolite Formation
The excretion of this compound in rats and dogs is characterized by metabolism, primarily resulting in the formation of pyridine metabolites. nih.govtandfonline.comtandfonline.com These metabolic processes account for a substantial portion of the total clearance, ranging between 38% and 75%, with the remaining clearance attributed to the elimination of unchanged drug. nih.govtandfonline.comtandfonline.com While the specific enzymes involved are not explicitly detailed in the provided information, the formation of pyridine metabolites suggests oxidative pathways common for dihydropyridine (B1217469) compounds.
Gender-Dependent Differences in Systemic Clearance
Significant gender-dependent differences in systemic clearance have been observed in rats following intravenous administration. nih.govtandfonline.comtandfonline.com Systemic clearance was found to be five times greater in male rats compared to female rats. nih.govtandfonline.comtandfonline.com This magnitude of difference is consistent with the clearance patterns of other dihydropyridine compounds, such as nilvadipine. nih.govtandfonline.comtandfonline.com In contrast, clearance values in dogs were similar between sexes. nih.govtandfonline.comtandfonline.com In male dogs, systemic clearance decreased significantly (6-fold) with increasing dose size, suggesting saturation of a metabolic pathway. nih.govtandfonline.comtandfonline.com
Excretion Routes and Mass Balance Studies
Excretion studies have determined the primary routes of elimination for this compound and its metabolites.
Following both oral and intravenous administration of [14C]-modipafant to rats and dogs, the majority of the administered radioactivity was recovered in the faeces, with a mean recovery of 92%. nih.govtandfonline.comtandfonline.com This indicates that fecal excretion is the primary route of elimination for this compound and its metabolites in these species. nih.govtandfonline.comtandfonline.com
Summary of Key Pharmacokinetic Parameters in Different Species
| Parameter | Rat (Oral) | Rat (IV) | Dog (Oral) | Dog (IV) | Human (Oral) |
| Bioavailability | 27-67% nih.gov | - | 27-67% nih.gov | - | Rapid nih.gov |
| Tmax (h) | - | - | - | - | ~1 nih.gov |
| Cmax (ng/ml) | - | - | - | - | 90-2100 (non-linear with dose) nih.gov |
| Half-life (h) | 1-3 (mean) nih.gov | 1-3 (mean) nih.gov | 1-3 (mean) nih.gov | 1-3 (mean) nih.gov | 1-3 (mean) nih.gov |
| Systemic Clearance (Male vs. Female) | - | Male > Female (5x) nih.govtandfonline.comtandfonline.com | Similar nih.govtandfonline.comtandfonline.com | Similar nih.govtandfonline.comtandfonline.com | - |
| Primary Excretion Route | Faeces (mean 92%) nih.govtandfonline.comtandfonline.com | Faeces (mean 92%) nih.govtandfonline.comtandfonline.com | Faeces (mean 92%) nih.govtandfonline.comtandfonline.com | Faeces (mean 92%) nih.govtandfonline.comtandfonline.com | - |
Interspecies Comparison of Absorption and Clearance
| Species | Oral Bioavailability | Systemic Clearance (Gender Differences) |
| Rat | Incomplete (27-67%) nih.gov | Male > Female (5x) nih.govtandfonline.comtandfonline.com |
| Dog | Incomplete (27-67%) nih.gov | Similar between sexes nih.govtandfonline.comtandfonline.com |
| Human | Rapid absorption nih.gov | Not specified in provided sources |
Predictive Modeling of Human Pharmacokinetics from Animal Data
Predicting human pharmacokinetic parameters from preclinical animal data is a critical step in drug development. Various methods, including allometric scaling and multivariate regression analysis, are employed to estimate human PK properties such as oral clearance (CL) and volume of distribution at steady state (Vd(ss)). Studies have utilized datasets comprising numerous drugs with diverse structures and pharmacokinetic characteristics in multiple species to develop and validate these predictive models.
Research has explored the use of multivariate regression analysis, such as multiple linear regression and Partial Least Squares (PLS) methods, to predict human oral clearance. One study aimed to develop a regression equation for predicting the oral clearance of various drugs, including this compound, in humans using experimental data from rats and dogs, alongside molecular structural parameters. patsnap.com Molecular descriptors such as molecular weight, calculated partition coefficient (c log P), and the number of hydrogen bond acceptors were considered as potential factors influencing oral clearance in humans. patsnap.com The study compared the predictive performance of multivariate regression analyses, including PLS, to traditional allometric approaches. patsnap.com For the dataset analyzed, which included this compound, the PLS model incorporating tertiary term descriptors demonstrated superior predictive performance for human oral clearance compared to allometric methods using data from only two animal species and easily calculated molecular parameters. patsnap.com
Similarly, predictive modeling approaches have been applied to estimate the volume of distribution at steady state (Vd(ss)) in humans from animal data. A study focused on developing a regression equation for predicting human Vd(ss) for various types of drugs, utilizing experimental data from rats and dogs and molecular structural parameters. nih.gov this compound was part of the dataset of 64 drugs used in this investigation. nih.gov Multivariate regression analyses, including multiple linear regression and the PLS method, were employed for prediction. nih.gov The study found that for the dataset used, the PLS model with quadratic term descriptors provided the best predictive performance for human Vd(ss). nih.gov Furthermore, a PLS model using only animal data showed comparable predictive performance, suggesting its potential practicality for predicting human Vd(ss) more effectively than allometric methods. nih.gov
Clinical Evaluation and Translational Medicine Outcomes
Phase I/IIa Clinical Trial Design and Methodology for Uncomplicated Dengue Fever
Modipafant was investigated in a clinical study in dengue patients in collaboration with Singapore General Hospital. 60degreespharma.com While specific details of the Phase I/IIa trial design for uncomplicated dengue fever are not extensively detailed in the provided information regarding this compound specifically, studies involving other dengue drug candidates in Phase IIa have utilized human challenge models. These trials typically involve dosing participants with the investigational drug or a placebo followed by challenge with an attenuated strain of the dengue virus. clinicaltrialsarena.comvax-before-travel.com Participants are then monitored for symptoms and viral load over a specified period to assess the preventative or therapeutic effects of the compound. clinicaltrialsarena.com
Efficacy Outcomes in Specific Patient Populations
Assessment in Chronic Asthma: Evaluation of Respiratory Parameters and Symptomology
This compound (UK-80,067), the (+)-enantiomer of UK-74,505, was assessed in a placebo-controlled parallel group study over 28 days in adult subjects with moderately severe asthma. nih.gov The study enrolled 218 patients in a single-blind run-in phase, with 120 patients entering the double-blind treatment phase after demonstrating symptomatic asthma. nih.gov Patients were permitted to use inhaled corticosteroids and inhaled beta-2 agonists as rescue medication. nih.gov
The efficacy outcomes evaluated included diurnal variation in peak expiratory flow (PEF), morning and evening PEF, clinic forced expiratory volume in one second (FEV1), rescue bronchodilator usage, symptom score, and airway responsiveness. nih.gov
Dengue Fever: Antiviral and Immunomodulatory Efficacy Assessments
Preclinical studies have suggested that activation of the PAF receptor plays a significant role in the pathogenesis of experimental dengue infection. pnas.orgnih.gov Treatment with PAF receptor antagonists in mouse models has been shown to prevent manifestations such as hypotension and increased vascular permeability, and decrease lethality, even when administered after virus inoculation. pnas.org These antagonists also led to lower or similar viral loads compared to untreated mice, suggesting a disease-modifying effect without necessarily interfering with the host's ability to control viral titers. pnas.org This indicates that PAF receptor antagonists may act as disease-modifying agents in experimental dengue infection. pnas.org
While the provided information confirms this compound was studied in dengue patients, specific detailed outcomes regarding its antiviral and immunomodulatory efficacy in this population are not explicitly available in the provided snippets. However, the rationale for its investigation in dengue is supported by the observed role of PAF receptor activation in the disease pathogenesis in experimental models. pnas.orgnih.gov
Rationales for Clinical Program Discontinuation and Repurposing Strategies
The global highest R&D status for this compound is listed as Discontinued. patsnap.com Reasons for discontinuing drug development programs can be multifaceted, including lack of efficacy or superiority compared to existing therapies, strategic business reasons, safety problems, research design decisions, or the complex nature of the disease or drug. medrxiv.org
In the context of its asthma trials, there was no significant difference observed between placebo and this compound across various respiratory parameters and symptomology endpoints. nih.gov This lack of observed effect in chronic asthma suggested that PAF might not be an important mediator in this condition. nih.gov
Drug repurposing involves identifying new therapeutic applications for existing or previously studied but unapproved drugs. drugpatentwatch.comtechnologynetworks.com This strategy can offer advantages such as potentially faster development timelines and reduced costs by leveraging existing safety data. drugpatentwatch.comtechnologynetworks.com However, repurposed drugs can still fail in later clinical phases due to lack of efficacy for the new indication. medrxiv.orgtechnologynetworks.com While this compound's program was discontinued, the concept of repurposing is relevant in drug development, particularly for exploring new uses for compounds that did not succeed in their initial indications. drugpatentwatch.comtechnologynetworks.comnih.gov
Comparative Analysis with Other PAF Antagonists in Clinical Development
This compound is a PAF receptor antagonist. patsnap.com Several other PAF antagonists have been synthesized and investigated in preclinical and clinical studies for various conditions, including septic shock, asthma, ischemia and reperfusion injury, and acute pancreatitis. nih.govkarger.commdpi.com
Lexipafant (BB-882) is another PAF antagonist that has been studied in clinical trials, specifically in acute pancreatitis, where it showed potential in reducing organ failure and suppressing inflammatory responses. karger.com BN 52021, a ginkgolide, was in Phase II/III clinical trials for septic shock and showed preliminary efficacy in reducing mortality associated with Gram-negative sepsis. nih.gov
In the context of asthma, other PAF antagonists like Y-24180 and WEB2086 have also been evaluated in clinical trials. mdpi.com However, similar to the findings with this compound, these compounds generally failed to demonstrate sufficient beneficial effects for routine asthma treatment, with studies showing no attenuation of asthmatic responses or effects on lung function. mdpi.com Rupatadine, a second-generation antihistamine with dual H1 histamine (B1213489) and PAF receptor antagonist activity, has been successfully used in allergic rhinitis and urticaria and has shown efficacy in clinical trials for these conditions. mdpi.com
The clinical outcomes for various PAF antagonists in different indications have been mixed, suggesting that the role of PAF may vary in different disease states or that the efficacy is highly dependent on the specific antagonist and trial design.
Table 1: Summary of this compound Clinical Efficacy Outcomes in Chronic Asthma
| Parameter | This compound (n=59) | Placebo (n=61) | Statistical Significance |
| Diurnal Variation in PEF | No significant difference observed compared to placebo. nih.gov | - | Not statistically significant. nih.gov |
| Morning PEF | No significant difference observed compared to placebo. nih.gov | - | Not statistically significant. nih.gov |
| Evening PEF | No significant difference observed compared to placebo. nih.gov | - | Not statistically significant. nih.gov |
| Clinic FEV1 | No significant difference observed compared to placebo. nih.gov | - | Not statistically significant. nih.gov |
| Rescue Bronchodilator Usage | No significant difference observed compared to placebo. nih.gov | - | Not statistically significant. nih.gov |
| Symptom Score | No significant difference observed compared to placebo. nih.gov | - | Not statistically significant. nih.gov |
| Airway Responsiveness | No significant difference observed compared to placebo. nih.gov | - | Not statistically significant. nih.gov |
Note: Data in this table are based on reported findings indicating no significant difference between this compound and placebo for these parameters in the chronic asthma study. Detailed numerical data were not consistently available in the provided sources.
Table 2: Selected PAF Antagonists in Clinical Development and Investigated Indications
| Compound Name | Investigated Indication(s) | Clinical Development Status |
| This compound | Chronic Asthma, Dengue Fever | Discontinued nih.govpatsnap.com |
| Lexipafant | Acute Pancreatitis, Asthma, Sepsis, Ischemia and reperfusion injury mdpi.comkarger.com | Studied in clinical trials karger.com |
| BN 52021 | Septic Shock nih.gov | Phase II/III nih.gov |
| Y-24180 | Asthma mdpi.com | Evaluated in clinical trials mdpi.com |
| WEB2086 | Asthma mdpi.com | Evaluated in clinical trials mdpi.com |
| Rupatadine | Allergic Rhinitis, Urticaria mdpi.com | Successfully used in patients mdpi.com |
| UK-74,505 | Asthma (racemate of this compound) nih.gov | Studied in clinical trials nih.gov |
Synthetic Methodologies and Structure Activity Relationship Sar Studies
Synthetic Routes for Modipafant and its Enantiomers
While specific detailed synthetic routes for this compound and its enantiomers are not extensively detailed in the provided search results, the synthesis of such complex organic molecules typically involves multi-step procedures utilizing various chemical reactions and purification techniques. The mention of this compound as the (+)-enantiomer of the racemate UK-74505 implies that synthetic strategies would need to address the creation of chiral centers and potentially involve chiral synthesis from optically pure precursors or the resolution of the racemate into its individual enantiomers. medchemexpress.comgoogle.com Conventional techniques for preparing individual enantiomers include chiral synthesis or resolution of the racemate using methods like chiral high-pressure liquid chromatography (HPLC). google.com The core structure of this compound, a 1,4-dihydropyridine (B1200194) derivative, suggests that synthetic approaches to this class of compounds, such as Hantzsch-type reactions or related methodologies, could be relevant starting points, followed by further functionalization and coupling steps to incorporate the various heterocyclic and phenyl substituents. nih.govresearchgate.net
Correlating Structural Modifications with PAFR Binding Affinity and Functional Potency
SAR studies are crucial in identifying key structural features responsible for high binding affinity and potent functional antagonism of the PAFR. sarjournal.comnih.gov These studies involve synthesizing a series of analogs with targeted modifications to the core structure and evaluating their biological activity.
Analysis of Dihydropyridine (B1217469) Analogs
This compound contains a 1,4-dihydropyridine core. medkoo.comontosight.aidrugbank.com The dihydropyridine scaffold is a versatile structure in medicinal chemistry, known for its presence in various pharmacologically active compounds, including calcium channel blockers and PAFR antagonists. jst.go.jpnih.govresearchgate.netdovepress.com SAR studies on dihydropyridine analogs as PAFR antagonists have shown that modifications to different positions of the dihydropyridine ring and its substituents can significantly impact binding affinity and potency. For instance, studies on 1,4-dihydropyridines as PAFR antagonists have been reported, indicating this scaffold is a relevant area of investigation for this target. jst.go.jp The specific arrangement and nature of the substituents at the C-4 position, the ester group, and the substituents at positions 2 and 6 of the dihydropyridine ring in this compound are likely critical determinants of its interaction with the PAFR. medkoo.comontosight.aiuni.lu
Exploration of Heterocyclic Substitutions
This compound features several heterocyclic rings, including pyridine (B92270) and imidazole (B134444) moieties. ontosight.ai The exploration of heterocyclic substitutions is a common strategy in drug discovery to modulate physicochemical properties, improve binding interactions, and enhance biological activity. nih.govresearchgate.netnih.gov The imidazole[4,5-c]pyridine system and the pyridinylamino carbonyl group in this compound are specific heterocyclic features. medkoo.comontosight.aiuni.lu SAR studies would involve systematically altering these heterocyclic substituents, as well as other parts of the molecule, to understand their contribution to PAFR binding and antagonism. The inclusion of imidazolyl derivatives, such as this compound and lexipafant, among notable PAFR antagonists highlights the importance of this heterocyclic class in developing effective PAFR inhibitors. nih.govmdpi.com
Computational Chemistry and Molecular Modeling for SAR Elucidation
Computational chemistry and molecular modeling techniques play a significant role in modern SAR studies and drug design. sarjournal.comnih.govmdpi.comnih.govchemrxiv.org These methods can complement experimental data by providing insights into the three-dimensional structure of the receptor, the binding pose of ligands, and the key interactions driving binding affinity. sarjournal.comnih.gov Techniques such as molecular docking can predict how a ligand like this compound might fit into the PAFR binding site and identify favorable interactions, such as hydrogen bonds, pi-pi stacking, and hydrophobic contacts. nih.govmdpi.comnih.gov Molecular dynamics simulations can further explore the stability of the ligand-receptor complex and the conformational changes involved in binding. mdpi.comnih.govchemrxiv.org By analyzing the predicted interactions of this compound and its analogs with the PAFR at a molecular level, computational methods can help rationalize experimental SAR data and guide the design of novel compounds with improved properties. nih.govmdpi.com While specific computational studies on this compound's interaction with PAFR were not detailed in the search results, the general applicability of these methods to understanding ligand-receptor interactions and SAR is well-established. sarjournal.comnih.govmdpi.comnih.govchemrxiv.org
Drug Interaction Research and Pharmacological Considerations
Investigation of Pharmacokinetic Drug-Drug Interactions (DDIs)
Pharmacokinetic DDIs occur when one drug affects the absorption, distribution, metabolism, or excretion of another drug, thereby altering its concentration at the site of action drugbank.comescop.com. Key mechanisms involved in pharmacokinetic interactions include effects on drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) system, and drug transporters drugbank.comnih.govevotec.com.
Specific, detailed research findings on the pharmacokinetic drug-drug interactions of Modipafant, including its effects on or by CYP enzymes and drug transporters, were not available in the provided search results. However, the general principles and methods for investigating such interactions are well-established in pharmaceutical research.
Metabolism-Based Interactions (CYP Enzyme Inhibition/Induction Potential)
The cytochrome P450 (CYP) enzyme system is a superfamily of enzymes that play a major role in the metabolism of many drugs drugbank.comnih.gov. Changes in the activity of CYP enzymes, either inhibition or induction, by a co-administered drug can significantly affect the plasma concentrations of drugs metabolized by those enzymes drugbank.comnih.gov.
In vitro studies using human liver microsomes, recombinant CYP enzymes, and cultured hepatocytes are typically conducted to assess a compound's potential to inhibit or induce major CYP isoforms such as CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4/5 allucent.comglixxlabs.com. These studies help identify which CYP enzymes are involved in the metabolism of the investigational drug and whether the drug acts as an inhibitor or inducer of these enzymes allucent.comglixxlabs.com.
While the specific results for this compound were not found, such studies would typically determine parameters like IC50 values for inhibition and assess changes in mRNA or enzyme activity for induction potential. These in vitro data are then used to predict potential in vivo interactions glixxlabs.com.
Transporter-Mediated Interactions (Substrate and Inhibitor Potential)
Drug transporters are proteins located in cell membranes that regulate the uptake and efflux of drugs in various tissues, including the intestine, liver, kidney, and brain evotec.comeuropa.eudruginteractionsolutions.org. Interactions involving drug transporters can affect drug absorption, distribution, and excretion, leading to altered systemic exposure evotec.comeuropa.eudruginteractionsolutions.orgclinconnect.io.
Commonly studied transporters involved in DDIs include P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), Organic Anion-Transporting Polypeptides (OATPs), Organic Anion Transporters (OATs), and Organic Cation Transporters (OCTs) evotec.comeuropa.eudruginteractionsolutions.org. In vitro studies using cell lines overexpressing specific transporters or membrane vesicles are used to determine if a compound is a substrate for or an inhibitor of these transporters allucent.comevotec.com.
Specific data regarding this compound's interaction with drug transporters as either a substrate or inhibitor were not available in the search results. However, evaluating such interactions is crucial for understanding potential changes in this compound's own pharmacokinetics or its effect on the pharmacokinetics of co-administered drugs that are substrates for these transporters evotec.comdruginteractionsolutions.orgclinconnect.io.
Pharmacodynamic Drug-Drug Interactions and Cumulative Effects
Pharmacodynamic DDIs occur when the pharmacological effect of one drug is altered by that of another drug, without necessarily changing the concentration of either drug escop.com. These interactions can be additive, synergistic, or antagonistic and may occur at the same receptor or through effects on different components of a physiological pathway escop.com.
This compound is known to be a platelet-activating factor (PAF) antagonist medchemexpress.comnih.gov. PAF is a potent phospholipid mediator involved in a wide range of physiological and pathological processes, including inflammation, thrombosis, and immune responses nih.govabpi.org.uk. Given its role as a PAF antagonist, this compound could potentially interact pharmacodynamically with other drugs that affect PAF signaling or are involved in the same biological pathways.
For instance, co-administration with other anti-inflammatory agents or drugs affecting platelet function or coagulation could lead to cumulative effects escop.comevotec.comnih.gov. While specific examples of pharmacodynamic interactions involving this compound were not detailed in the search results, its mechanism of action suggests a potential for interaction with agents used to treat conditions where PAF plays a significant role nih.govabpi.org.uk. Clinical trial exclusion criteria for this compound have included the use of anticoagulant drugs, suggesting a consideration for potential cumulative effects on coagulation nih.gov.
In Vitro and In Silico Approaches to Predict and Characterize Drug Interactions
In vitro and in silico methods are widely used in the early stages of drug development to predict and characterize potential drug interactions medchemexpress.comallucent.comnih.govglixxlabs.com. These approaches provide valuable information that guides the design of subsequent clinical DDI studies medchemexpress.comglixxlabs.com.
In vitro studies, as mentioned in sections 8.1.1 and 8.1.2, utilize biological systems such as liver microsomes, hepatocytes, and cell lines expressing specific enzymes or transporters to assess metabolic and transporter-mediated interactions allucent.comevotec.comglixxlabs.com.
In silico methods involve computational tools and modeling techniques to predict drug interactions based on the chemical structure of the compound and existing data on drug-target interactions, enzyme kinetics, and transporter activity medchemexpress.comnih.govglixxlabs.com. Physiologically-based pharmacokinetic (PBPK) modeling, for example, can integrate in vitro and preclinical data to simulate potential DDIs in virtual patient populations.
Future Directions and Research Perspectives
Re-evaluation of Modipafant in Emerging Disease Contexts (e.g., Orthoflaviviruses)
The re-evaluation of this compound is being explored in the context of emerging infectious diseases, particularly those caused by orthoflaviviruses. Orthoflaviviruses, such as dengue (DENV), Zika (ZIKV), and West Nile virus (WNV), represent a significant global health burden with limited approved antiviral treatments available mdpi.com. This compound is currently under investigation in a clinical trial (NCT02569827) in combination with celgosivir (B1668368) for the treatment of uncomplicated dengue fever in adult participants drugbank.comnih.govdrugbank.comdrugbank.compatsnap.comresearchgate.net. This indicates a potential shift in the research focus towards the antiviral properties or host-modulating effects of this compound that could be beneficial in combating these viral infections. Despite previous clinical trial withdrawals in other indications, the potential for this compound, possibly in combination therapies, to address the unmet need for orthoflavivirus treatments is being explored mdpi.comresearchgate.net.
Advanced Preclinical Models for Enhanced Translational Potential
Future research involving this compound will likely benefit from the use of advanced preclinical models designed to enhance translational potential. Historically, preclinical studies have often relied on simplified models which may not fully recapitulate the complexity of human diseases nih.gov. Optimizing preclinical models is crucial for predicting the efficacy and potential human-relevant toxicities of drug candidates nih.gov. For instance, in the context of infectious diseases like orthoflavivirus infections, utilizing more sophisticated in vivo models that better mimic human disease progression and immune responses could provide more relevant data for this compound's evaluation. The development and application of models that incorporate factors such as age, sex, genetic diversity, and environmental exposures are becoming increasingly important to improve the translatability of preclinical findings nih.gov.
Novel Synthetic Strategies for this compound Derivatives with Improved Profiles
The development of novel synthetic strategies is a key area for future this compound research, aimed at creating derivatives with improved pharmacological profiles. This could involve modifications to the core structure of this compound to enhance its efficacy, reduce potential off-target effects, or improve its pharmacokinetic properties. Research in synthetic organic chemistry is continuously exploring innovative methodologies for synthesizing heterocyclic systems and their derivatives with promising pharmacological activities frontiersin.orgmdpi.comfrontiersin.org. Applying these advanced synthetic techniques to the this compound scaffold could lead to the discovery of new compounds with superior therapeutic potential for the targeted indications. Studies on the synthesis of various derivatives, such as thiazole-based compounds or benzoquinoline derivatives, highlight the ongoing efforts in medicinal chemistry to create novel structures with enhanced biological activities frontiersin.orgmdpi.com.
Integration of Omics Data in this compound Research for Deeper Mechanistic Understanding
Integrating 'omics' data, such as genomics, transcriptomics, proteomics, and metabolomics, is crucial for gaining a deeper mechanistic understanding of this compound's effects. This approach can help identify the specific molecular pathways and biological networks influenced by this compound treatment. For example, in the context of its potential antiviral activity against orthoflaviviruses, omics data could reveal how this compound interacts with viral replication processes or modulates host cellular responses to infection nih.gov. Understanding these intricate mechanisms at a systems level can inform patient stratification, identify potential biomarkers of response or resistance, and guide the rational design of combination therapies. Reviews of omics studies on mosquito-borne viruses highlight the value of these approaches in understanding host-pathogen interactions and identifying potential therapeutic targets nih.gov.
Q & A
Q. What are the primary pharmacological mechanisms of Modipafant, and how are they experimentally validated?
this compound’s mechanisms are typically assessed via in vitro receptor binding assays and in vivo efficacy studies. For validation:
- Step 1 : Conduct competitive binding assays using radiolabeled ligands to determine affinity (Ki/IC50 values) for target receptors (e.g., platelet-activating factor receptor) .
- Step 2 : Validate functional activity through cell-based assays (e.g., calcium flux or cAMP modulation) and animal models (e.g., inflammation or thrombosis models) .
- Key Variables : Ligand concentration, incubation time, and negative/positive controls to minimize assay artifacts.
Q. What standardized assays are used to evaluate this compound’s pharmacokinetic properties?
Common methodologies include:
- Absorption/Distribution : Liquid chromatography-mass spectrometry (LC-MS) to measure plasma/tissue concentrations post-administration .
- Metabolism : Liver microsome assays to identify cytochrome P450 isoforms involved in metabolic pathways .
- Excretion : Radiolabeled tracer studies in rodent models to quantify renal vs. fecal clearance .
Q. How do researchers ensure reproducibility in this compound synthesis and characterization?
- Synthesis : Follow protocols from peer-reviewed literature, with detailed descriptions of reaction conditions (temperature, solvent, catalysts) and purification methods (HPLC, recrystallization) .
- Characterization : Use NMR, high-resolution mass spectrometry (HRMS), and elemental analysis to confirm purity (>95%) and structural identity .
Advanced Research Questions
Q. How can conflicting efficacy data from preclinical vs. clinical studies of this compound be systematically analyzed?
Conflicts often arise from interspecies variability or dosing discrepancies. To address:
- Comparative Analysis : Cross-reference pharmacokinetic parameters (e.g., bioavailability, half-life) between animal models and human trials .
- Dose Translation : Apply allometric scaling to adjust animal doses to human equivalents, accounting for metabolic rate differences .
- Data Contradiction Framework : Use qualitative analysis (e.g., thematic coding) to categorize discrepancies into biological, methodological, or statistical factors .
Q. What experimental designs optimize the assessment of this compound’s selectivity against off-target receptors?
- Panel Screening : Test this compound against a broad receptor panel (e.g., CEREP or Eurofins panels) at 1 µM and 10 µM to identify off-target interactions .
- Structure-Activity Relationship (SAR) Studies : Modify functional groups and compare binding affinities to isolate structural determinants of selectivity .
- Computational Modeling : Perform molecular docking simulations to predict binding poses and energy scores for target vs. off-target receptors .
Q. How should researchers design studies to evaluate this compound’s synergistic effects with existing therapeutics?
- Combination Index (CI) Method : Use the Chou-Talalay model to quantify synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1) in cell-based assays .
- In Vivo Validation : Co-administer this compound with standard therapies in disease models (e.g., sepsis or asthma) and measure endpoints (e.g., cytokine levels, survival rates) .
- Statistical Power : Ensure sample sizes are calculated to detect ≥30% effect size differences with α = 0.05 and β = 0.2 .
Methodological Challenges and Solutions
Q. How can researchers address variability in this compound’s bioavailability across experimental models?
Q. What strategies mitigate bias in interpreting this compound’s safety profile during long-term studies?
- Blinded Histopathology : Engage independent pathologists to evaluate organ toxicity without knowledge of treatment groups .
- Longitudinal Biomarkers : Monitor liver/kidney function markers (e.g., ALT, creatinine) at multiple timepoints to detect subacute toxicity .
Data Analysis and Reporting Standards
Q. Table 1: Key Parameters for Reporting this compound Studies
| Parameter | Recommended Metrics | Citation |
|---|---|---|
| Binding Affinity | IC50/Ki values with 95% confidence intervals | |
| Pharmacokinetics | AUC, Cmax, Tmax, half-life | |
| Toxicity | LD50, NOAEL (mg/kg) | |
| Synergy | Combination Index (CI) |
Contradiction and Gap Analysis
Q. Why do some studies report this compound as ineffective in chronic inflammation models?
- Hypothesis 1 : Dose-dependent effects may require higher concentrations for chronic vs. acute models.
- Hypothesis 2 : Compensatory pathways (e.g., alternative inflammatory mediators) may reduce efficacy over time.
- Resolution : Conduct time-course experiments with escalating doses and pathway inhibition (e.g., RNA-seq to identify upregulated genes) .
Future Research Directions
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
